molecular formula C10H15NO2 B3043850 (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol CAS No. 938462-27-2

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol

Cat. No.: B3043850
CAS No.: 938462-27-2
M. Wt: 181.23 g/mol
InChI Key: MQFQMJOLDYSYPT-VIFPVBQESA-N
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Description

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol is a chiral compound with a specific stereochemistry, characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 3-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-methoxybenzaldehyde with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyphenethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study enzyme-substrate interactions and receptor binding.

    Industrial Applications: It may be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group at the para position.

    (2S)-2-Amino-3-(3-hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-2-Amino-3-(3-chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(2S)-2-Amino-3-(3-methoxyphenyl)propan-1-ol is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-3-(3-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFQMJOLDYSYPT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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